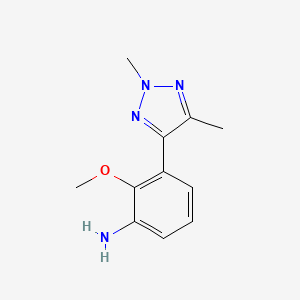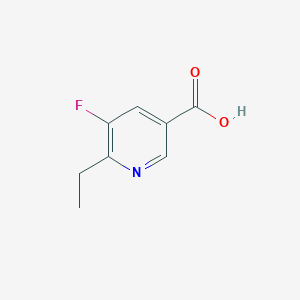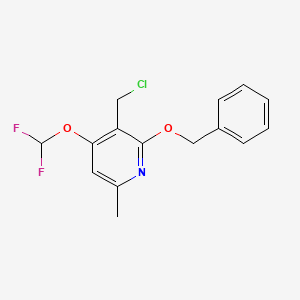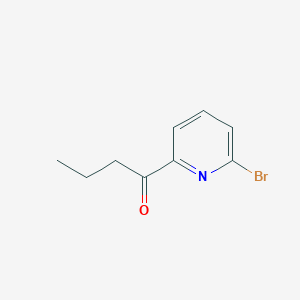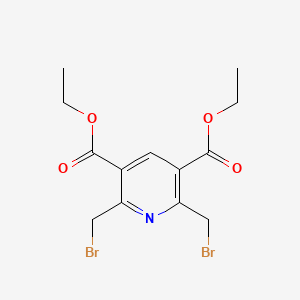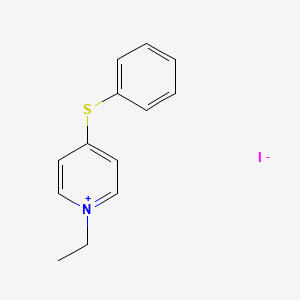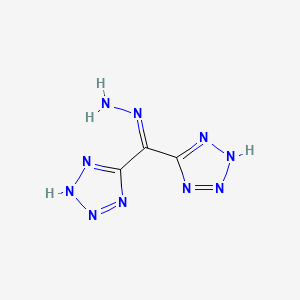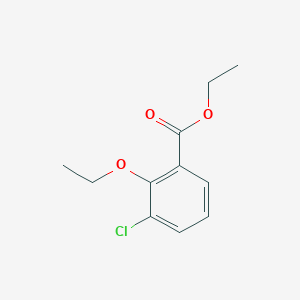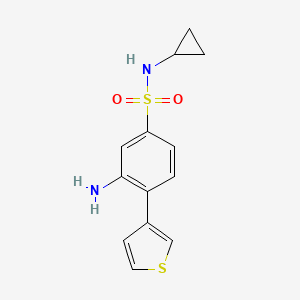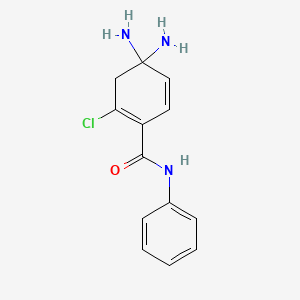
2-Chloro-4,4-diaminobenzanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,4-diaminobenzanilide is an aromatic diamine compound with the molecular formula C13H12ClN3O. It is known for its applications in the synthesis of polyimides and other high-performance polymers due to its unique chemical structure and properties .
Métodos De Preparación
2-Chloro-4,4-diaminobenzanilide can be synthesized through a two-step chemical imidization procedure. The process involves the reaction of aromatic diamines with dianhydrides in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) . The derived polyimide resins are then used to produce high-whiteness polyimide ultrafine fabrics through electrospinning .
Análisis De Reacciones Químicas
2-Chloro-4,4-diaminobenzanilide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and catalysts like pyridine .
Aplicaciones Científicas De Investigación
2-Chloro-4,4-diaminobenzanilide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Chloro-4,4-diaminobenzanilide and its derivatives involves binding to molecular targets such as DNA, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2). This binding can inhibit the proliferation of cancer cells by interfering with their DNA replication and signaling pathways .
Comparación Con Compuestos Similares
2-Chloro-4,4-diaminobenzanilide can be compared with other similar compounds such as:
4,4’-Diaminobenzanilide: Lacks the chlorine atom, which may affect its reactivity and applications.
2-Methyl-4,4’-diaminobenzanilide: Contains a methyl group instead of a chlorine atom, which can influence its solubility and thermal properties.
The presence of the chlorine atom in this compound makes it unique, providing distinct chemical reactivity and properties that are beneficial for specific applications in polymer synthesis and anticancer research .
Propiedades
Fórmula molecular |
C13H14ClN3O |
|---|---|
Peso molecular |
263.72 g/mol |
Nombre IUPAC |
4,4-diamino-2-chloro-N-phenylcyclohexa-1,5-diene-1-carboxamide |
InChI |
InChI=1S/C13H14ClN3O/c14-11-8-13(15,16)7-6-10(11)12(18)17-9-4-2-1-3-5-9/h1-7H,8,15-16H2,(H,17,18) |
Clave InChI |
BEFITPDIJUHBSZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C=CC1(N)N)C(=O)NC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


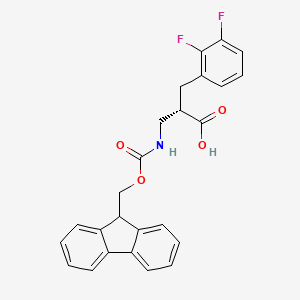
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-](/img/structure/B13978399.png)
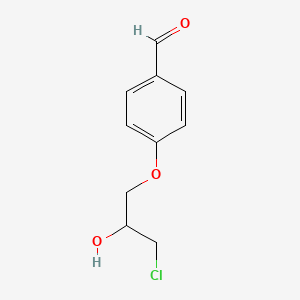
![3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione](/img/structure/B13978419.png)
